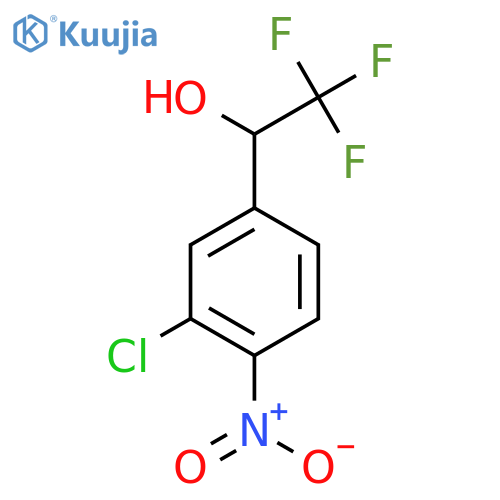

Cas no 2229172-47-6 (1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol)

2229172-47-6 structure

商品名:1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol

1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol

- 2229172-47-6

- EN300-1972160

-

- インチ: 1S/C8H5ClF3NO3/c9-5-3-4(7(14)8(10,11)12)1-2-6(5)13(15)16/h1-3,7,14H

- InChIKey: VJDIDVBLZNIGJR-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)C(C(F)(F)F)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 254.9910052g/mol

- どういたいしつりょう: 254.9910052g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 66Ų

1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1972160-0.1g |

1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |

2229172-47-6 | 0.1g |

$640.0 | 2023-09-16 | ||

| Enamine | EN300-1972160-0.25g |

1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |

2229172-47-6 | 0.25g |

$670.0 | 2023-09-16 | ||

| Enamine | EN300-1972160-5.0g |

1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |

2229172-47-6 | 5g |

$2110.0 | 2023-06-02 | ||

| Enamine | EN300-1972160-10.0g |

1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |

2229172-47-6 | 10g |

$3131.0 | 2023-06-02 | ||

| Enamine | EN300-1972160-1g |

1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |

2229172-47-6 | 1g |

$728.0 | 2023-09-16 | ||

| Enamine | EN300-1972160-0.05g |

1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |

2229172-47-6 | 0.05g |

$612.0 | 2023-09-16 | ||

| Enamine | EN300-1972160-10g |

1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |

2229172-47-6 | 10g |

$3131.0 | 2023-09-16 | ||

| Enamine | EN300-1972160-2.5g |

1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |

2229172-47-6 | 2.5g |

$1428.0 | 2023-09-16 | ||

| Enamine | EN300-1972160-0.5g |

1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |

2229172-47-6 | 0.5g |

$699.0 | 2023-09-16 | ||

| Enamine | EN300-1972160-1.0g |

1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol |

2229172-47-6 | 1g |

$728.0 | 2023-06-02 |

1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

2229172-47-6 (1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethan-1-ol) 関連製品

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬